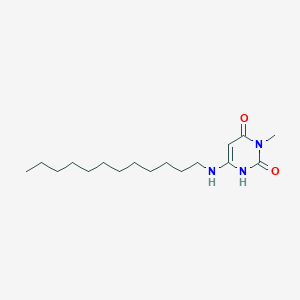
1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- is a chemical compound with the molecular formula C16H34O6. It is a hexol, meaning it contains six hydroxyl groups (-OH) attached to a tridecane backbone with three methyl groups at positions 2, 6, and 10
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- typically involves multi-step organic synthesis. One common method includes the hydroxylation of a tridecane precursor with appropriate protecting groups to ensure selective hydroxylation at the desired positions. The reaction conditions often involve the use of strong oxidizing agents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity 1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10-Trimethyltridecane: A similar compound with a tridecane backbone and three methyl groups but lacking hydroxyl groups.
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-: Another compound with a similar backbone but different functional groups.
Dodecane, 2,6,11-trimethyl-: A related compound with a dodecane backbone and three methyl groups.
Uniqueness
1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- is unique due to its combination of hydroxyl groups and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
85888-02-4 |
|---|---|
Formule moléculaire |
C16H34O6 |
Poids moléculaire |
322.44 g/mol |
Nom IUPAC |
2,6,10-trimethyltridecane-1,3,5,7,11,13-hexol |
InChI |
InChI=1S/C16H34O6/c1-10(13(19)6-7-17)4-5-14(20)12(3)16(22)8-15(21)11(2)9-18/h10-22H,4-9H2,1-3H3 |
Clé InChI |
XKWORVDXHNQHIS-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C(C)C(CC(C(C)CO)O)O)O)C(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)
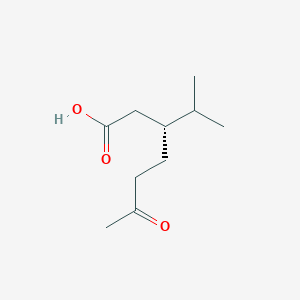
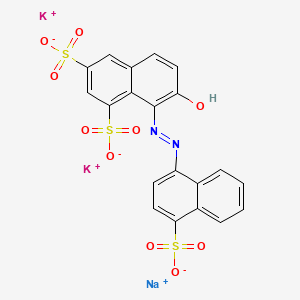



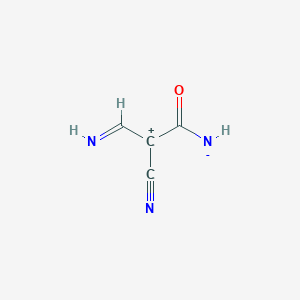
![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
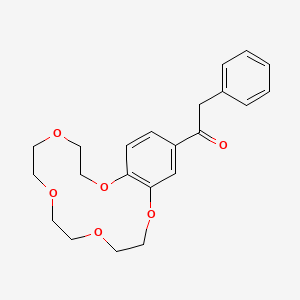

![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)
